Product packaging for TCS 46b(Cat. No.:CAS No. 302799-86-6)

TCS 46b

Cat. No.: B1662325
CAS No.: 302799-86-6
M. Wt: 345.4 g/mol
InChI Key: JJEXWPHPFZLTCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fundamental Principles of Glutamatergic Neurotransmission in the Central Nervous System

Glutamatergic neurotransmission is the primary excitatory signaling system in the vertebrate CNS. Glutamate (B1630785), the principal excitatory neurotransmitter, is released from presynaptic neurons and acts on various glutamate receptors on postsynaptic neurons, including NMDA receptors, AMPA receptors, and kainate receptors. guidechem.comciteab.comepa.gov This interaction mediates rapid excitatory synaptic transmission. The precise control of glutamate release and receptor activation is crucial for normal brain function. guidechem.comciteab.comepa.gov

Structural and Functional Diversity of NMDA Receptors: Subunit Subtypes and Physiological Roles

NMDA receptors are ligand-gated ion channels that require both glutamate binding and depolarization of the postsynaptic membrane to open, allowing the influx of calcium ions (Ca2+). guidechem.comciteab.comepa.gov They are heterotetrameric complexes typically composed of two obligatory NR1 subunits and two modulatory NR2 subunits (NR2A, NR2B, NR2C, or NR2D) or NR3 subunits (NR3A or NR3B). guidechem.comciteab.comepa.govguidetopharmacology.org The specific combination of NR2 subunits significantly influences the receptor's functional properties, including its channel kinetics, magnesium block sensitivity, and localization within the synapse. guidechem.comciteab.comepa.govguidetopharmacology.org This structural and functional diversity contributes to the varied physiological roles of NMDA receptors in processes such as synaptic plasticity, which is fundamental to learning and memory. guidechem.comciteab.comepa.gov

Therapeutic Rationale for Modulating NMDA Receptor Activity in Neurological Disorders

Aberrant NMDA receptor activity is implicated in the pathophysiology of numerous neurological disorders. Excessive stimulation of NMDA receptors can lead to excitotoxicity, a process involving excessive calcium influx that triggers neuronal damage and death. guidechem.comciteab.comepa.gov This phenomenon is thought to contribute to the pathology observed in conditions such as stroke, traumatic brain injury, epilepsy, and neurodegenerative diseases like Alzheimer's and Parkinson's disease. guidechem.comciteab.comepa.gov Conversely, impaired NMDA receptor function has been linked to conditions like schizophrenia and depression. Therefore, modulating NMDA receptor activity, either by blocking excessive activation or enhancing insufficient signaling, represents a potential therapeutic strategy for these disorders. guidechem.comciteab.comepa.gov

Historical Context of NMDA Receptor Antagonist Development, with Emphasis on Subtype Selectivity

Early attempts to target NMDA receptors therapeutically involved the development of non-selective antagonists. While some of these compounds showed promise in preclinical models, their clinical use was often limited by dose-limiting psychotomimetic side effects, believed to be a consequence of broadly blocking NMDA receptors involved in normal physiological processes. guidechem.comciteab.comepa.gov This highlighted the critical need for developing subtype-selective NMDA receptor antagonists that could target the specific receptor populations implicated in disease states while sparing those essential for normal function. The identification of distinct NR2 subunits and their differential expression patterns in the brain provided a basis for pursuing subtype-selective drug design. guidechem.comciteab.comepa.govguidetopharmacology.org

Identification of TCS 46B as a Selective NMDA NR1A/2B Receptor Antagonist in Contemporary Research

Contemporary research efforts have focused on identifying compounds with improved selectivity profiles. This compound has been identified as a subtype-selective antagonist of NMDA receptors containing the NR1A and NR2B subunits. nih.govnih.govneobioscience.comchemicalbook.com Studies have demonstrated that this compound exhibits significantly higher potency at NR1A/2B receptors compared to other NMDA receptor subtypes, such as NR1A/2A, NR1A/2C, and NR1A/2D. nih.govnih.govchemicalbook.com This selectivity is a key characteristic that distinguishes this compound and suggests a potential for targeting specific NMDA receptor-mediated pathways implicated in disease with a reduced likelihood of off-target effects associated with non-selective blockade. Research findings indicate that this compound has an IC50 value in the nanomolar range for the NR1A/2B subtype, while its potency is considerably lower (in the micromolar range or higher) for other NR2-containing subtypes. nih.govnih.govchemicalbook.com

CompoundReceptor SubtypeIC50 (nM)
This compoundNR1A/2B5.3 nih.govnih.govchemicalbook.com
This compoundNR1A/2A35000 nih.govnih.govchemicalbook.com
This compoundNR1A/2C>100000 nih.govnih.govchemicalbook.com
This compoundNR1A/2D>100000 nih.govnih.gov

This data underscores the selectivity of this compound for the NR1A/2B receptor subtype, positioning it as a valuable tool for investigating the specific roles of these receptors and as a potential lead compound for therapeutic development targeting NR1A/2B-mediated dysfunction.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H23N3O B1662325 TCS 46b CAS No. 302799-86-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[3-(4-benzylpiperidin-1-yl)prop-1-ynyl]-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c26-22-23-20-9-8-18(16-21(20)24-22)7-4-12-25-13-10-19(11-14-25)15-17-5-2-1-3-6-17/h1-3,5-6,8-9,16,19H,10-15H2,(H2,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEXWPHPFZLTCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC#CC3=CC4=C(C=C3)NC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432052
Record name TCS 46B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302799-86-6
Record name TCS 46B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Mechanisms of Action and Receptor Interaction Dynamics of Tcs 46b

Characterization of NMDA Receptor Subtype Selectivity Profile

NMDA receptors are heterotetrameric ion channels typically composed of two obligatory GluN1 subunits and two GluN2 (GluN2A, GluN2B, GluN2C, or GluN2D) or GluN3 (GluN3A or GluN3B) subunits. The specific subunit composition dictates the receptor's pharmacological and biophysical properties. TCS 46B demonstrates a notable selectivity profile among these diverse subtypes.

Quantitative Assessment of Antagonistic Potency for GluN1A/GluN2B Subtype Receptors

Quantitative studies have established this compound as a potent antagonist of the GluN1A/GluN2B NMDA receptor subtype. Its inhibitory potency has been measured, providing a key indicator of its affinity and efficacy at this specific receptor combination. This compound is reported to be a potent and selective NMDA NR1A/2B receptor antagonist with an IC₅₀ value of 5.3 nM. nih.govwikipedia.org

Data Table: Antagonistic Potency of this compound at NMDA Receptor Subtypes

NMDA Receptor SubtypeIC₅₀ (nM)Reference
GluN1A/GluN2B5.3 nih.govwikipedia.org
GluN1A/GluN2A35000
GluN1A/GluN2C> 100000

Comparative Specificity Against Other NMDA Receptor Subtypes (e.g., GluN1A/2A, GluN1A/2C)

Beyond its potent activity at GluN1A/GluN2B receptors, the specificity of this compound has been evaluated against other common NMDA receptor subtypes, such as those containing GluN2A and GluN2C subunits. Comparative analysis reveals a significant preference for the GluN1A/GluN2B subtype. The IC₅₀ value for this compound at GluN1A/GluN2A receptors is considerably higher at 35000 nM. Furthermore, its activity at GluN1A/GluN2C receptors is reported to be even lower, with an IC₅₀ greater than 100000 nM. This substantial difference in IC₅₀ values underscores the high selectivity of this compound for GluN1A/GluN2B receptors compared to GluN1A/GluN2A and GluN1A/GluN2C subtypes.

Investigation of Binding Kinetics and Allosteric Modulation

Elucidation of Unique Binding Mechanisms and Induced Conformational Changes in the NMDA Receptor

This compound is characterized by unique binding kinetics and the ability to induce conformational changes in the NMDA epsilon 2 receptor, which corresponds to GluN2B-containing receptors. These distinct molecular interactions are reported to facilitate the formation of stable complexes with the receptor. One study utilizing radiolabeled [¹¹C]this compound observed globally low uptake in the brain of living rats and notably, no displacement by ifenprodil (B1662929). Ifenprodil is a known GluN2B selective antagonist that binds to an allosteric site on the receptor. The lack of displacement by ifenprodil suggests that this compound may interact with a different binding site or mechanism on the GluN1A/GluN2B receptor compared to ifenprodil. Downstream effects observed include the ability of this compound to increase proteasomal chymotrypsin-like activity and reduce p21 protein levels, indicating an impact on cellular protein degradation pathways as a consequence of its NMDA receptor interaction.

Analysis of Binding Kinetics, Association, and Dissociation Rates

Studies on the kinetic properties of this compound's interaction with the NMDA receptor indicate unique binding kinetics. While some sources generally describe unique kinetics allowing for prolonged receptor activation, another source specifically mentions rapid association and dissociation rates for this compound as a selective NMDA zeta 1 modulator. The formation of stable complexes is also noted as a characteristic of its interaction dynamics.

Impact on Receptor Sensitivity and Gating Properties

This compound's interaction with the NMDA receptor has an impact on receptor functionality. It is characterized by its ability to induce conformational changes that are reported to enhance receptor sensitivity. This modulation of receptor conformation and sensitivity ultimately influences the receptor's gating properties and downstream signaling pathways.

Influence of this compound on Downstream Intracellular Signaling Cascades

The primary consequence of this compound's interaction with the NMDA NR1A/2B receptor is the modulation of ion channel activity, specifically the control of calcium ion influx into neurons. NMDA receptors are ligand-gated ion channels that, upon activation by glutamate (B1630785) and glycine, permit the passage of calcium ions. As a modulator or antagonist, this compound's binding to the NR1A/2B subtype directly influences the extent and duration of this calcium influx.

Changes in intracellular calcium concentration are a critical component of numerous downstream intracellular signaling cascades within neurons. These cascades are involved in a wide array of cellular processes, including synaptic plasticity, gene expression, and neuronal survival or excitotoxicity, depending on the nature and magnitude of the calcium signal. nih.gov By selectively targeting the NR1A/2B receptor, this compound can thus indirectly impact these calcium-dependent pathways. While the search results confirm that this compound influences downstream signaling pathways and impacts synaptic plasticity and neuronal signaling nih.gov, detailed descriptions of specific intracellular signaling cascades directly modulated by this compound beyond its effect on calcium influx were not extensively provided. The influence on downstream signaling is primarily understood through its direct action on the ion channel's permeability to calcium.

Computational and Structural Biology Approaches to this compound-Receptor Interactions

Computational and structural biology techniques are invaluable tools for understanding the intricate interactions between ligands and their protein targets at the molecular level. These approaches can provide insights into binding sites, interaction forces, and conformational changes induced by ligand binding.

Molecular Docking Studies for Binding Site Identification

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand to a receptor. For compounds like this compound that interact with complex receptors such as the NMDA NR1A/2B receptor, docking studies can help identify potential binding sites within the receptor structure. This involves computationally placing the ligand into various positions and orientations within the receptor's known or predicted binding pockets and scoring the resulting poses based on their predicted interaction energy. While molecular docking studies have been widely applied to investigate the interactions of various ligands with NMDA receptors, the conducted searches did not yield specific published data detailing molecular docking studies performed specifically for this compound binding to the NMDA NR1A/2B receptor. Such studies, if available, would typically involve utilizing the known or modeled three-dimensional structure of the NR1A/2B receptor to predict how this compound fits into and interacts with residues in the binding pocket, thereby providing atomic-level details of the interaction.

Molecular Dynamics Simulations to Understand Ligand-Induced Conformational Changes

Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. Applied to ligand-receptor complexes, MD simulations can provide dynamic insights into the stability of the complex, the nature of the interactions, and crucially, how the binding of a ligand like this compound might induce conformational changes in the receptor. These simulations can reveal the flexibility of the binding site and the receptor as a whole, and how the ligand's presence affects this dynamic behavior. MD simulations have been employed to study the dynamics of NMDA receptors and the impact of mutations or ligand binding on their conformation and function nih.govneobioscience.com. However, the searches conducted for this article did not provide specific published results of molecular dynamics simulations performed with this compound bound to the NMDA NR1A/2B receptor. Such simulations could offer valuable information on the stability of the this compound-receptor complex, the dynamic nature of the binding interactions, and how this compound binding influences the conformational states of the NR1A/2B receptor, potentially explaining its observed effects on receptor sensitivity or stabilization in an inactive state.

Key Research Findings on this compound Potency and Selectivity

Based on available research, the potency and selectivity of this compound for NMDA receptor subtypes can be summarized as follows:

NMDA Receptor SubtypeIC50 (nM)Selectivity
NR1A/2B5.3 nih.govneobioscience.comSelective nih.govneobioscience.com
NR1A/2A35,000 (>35 µM) neobioscience.com
NR1A/2C>100,000 (>100 µM) neobioscience.com

Note: This table is a standard markdown table representation of the data found in the text. In an interactive format, this table could allow for sorting or filtering.

Chemical Biology and Synthetic Applications of Tcs 46b

Synthetic Methodologies for TCS 46B and Its Derivatives

The synthesis of subtype-selective NMDAR antagonists, including this compound, often involves the construction of complex molecular architectures with specific functional groups and spatial arrangements to achieve desired receptor subtype selectivity. acs.orgresearchgate.net

Review of Established Synthesis Routes for Subtype-Selective N-Methyl-D-Aspartate Receptor Antagonists

The development of subtype-selective NMDAR antagonists has been an active area of research, driven by the desire to target specific NMDAR-mediated pathways implicated in various neurological disorders while minimizing the side effects associated with non-selective antagonists. nih.govsci-hub.se Early efforts in this field were spurred by the discovery of compounds like ifenprodil (B1662929), which showed selectivity for NR2B-containing NMDARs. nih.govnih.gov This led to the synthesis and evaluation of numerous analogues to understand the structural features critical for NR2B selectivity. acs.orgnih.gov

This compound itself is described as a subtype-selective NR1A/NR2B NMDA receptor antagonist. guidechem.comcaymanchem.com Its synthesis, along with other 1-(heteroarylalkynyl)-4-benzylpiperidines, has been reported in the literature. caymanchem.comacs.org These synthetic routes typically involve the coupling of a benzimidazolone or a related heterocyclic core with a piperidine (B6355638) moiety linked by an alkynyl chain. caymanchem.comacs.org The specific arrangement and substitution patterns on these core structures and the linker are crucial for determining the affinity and selectivity towards different NMDAR subtypes. acs.org

Development of Novel Synthetic Analogues for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how structural modifications to a lead compound affect its biological activity. nih.govnih.gov For this compound and related NMDAR antagonists, SAR studies involve synthesizing analogues with variations in the benzimidazolone ring, the piperidine ring, the benzyl (B1604629) group, and the alkynyl linker. acs.org By systematically altering these parts of the molecule and evaluating the resulting compounds' potency and selectivity at different NMDAR subtypes (e.g., NR1A/2A, NR1A/2B, NR1A/2C), researchers can identify key structural determinants for subtype selectivity and improve pharmacological properties. caymanchem.comacs.org

Research has shown that modifications to the phenyl group on the benzyl moiety and the length and nature of the linker can significantly impact NR1A/2B potency and selectivity over other receptor subtypes and off-targets like adrenergic and dopamine (B1211576) receptors. acs.org The introduction of hydrogen bond donors or changes in the linker length have been explored to optimize the activity profile. acs.org These studies provide valuable insights for the rational design of more potent and selective NMDAR antagonists. sci-hub.senih.gov

Role of this compound as a Click Chemistry Reagent

This compound's structure includes a terminal alkyne group, which makes it a valuable reagent in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions. medchemexpress.combioscience.co.ukamericanchemicalsuppliers.com Click chemistry refers to a class of highly efficient, reliable, and selective reactions that are widely used for joining molecular building blocks. nih.govsigmaaldrich.com

Exploitation of the Alkyne Moiety in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc)

The CuAAc reaction is a prominent example of click chemistry, allowing for the facile formation of a 1,4-disubstituted 1,2,3-triazole ring by joining an alkyne and an azide (B81097) in the presence of a copper(I) catalyst. nih.govsigmaaldrich.com The terminal alkyne moiety in this compound is reactive under CuAAc conditions, enabling its conjugation to molecules containing an azide group. medchemexpress.combioscience.co.uk This reaction is known for its high yield, regioselectivity, and tolerance of various functional groups, making it suitable for diverse chemical biology applications. nih.govsigmaaldrich.com

The mechanism of CuAAc involves the coordination of the alkyne to a copper(I) species, followed by the reaction with an azide. nih.gov While the reaction can be carried out with copper(II) salts and a reducing agent, the use of appropriate ligands can enhance reaction efficiency and biocompatibility, particularly in biological settings. beilstein-journals.orgsigutlabs.commdpi.com

Applications in Bioconjugation for Probe Development and Target Identification

The click chemistry capabilities of this compound make it useful for bioconjugation, the process of chemically linking two molecules, at least one of which is a biomolecule. medchemexpress.comnih.gov By incorporating an azide handle into a biomolecule (e.g., a protein, nucleic acid, or lipid), this compound can be covalently attached via the CuAAc reaction. medchemexpress.comnih.gov

This bioconjugation strategy is particularly valuable for probe development and target identification. medchemexpress.comresearchgate.net A this compound-based probe, where this compound is conjugated to a detectable tag (e.g., a fluorescent dye, a biotin (B1667282) tag, or a radioactive isotope), can be used to label and track NMDARs, specifically the NR1A/2B subtype, in biological samples. caymanchem.commedchemexpress.com This allows researchers to study the distribution, expression levels, and interactions of these receptors. researchgate.netnih.gov Furthermore, such probes can be employed in target identification experiments, where the probe binds to its target protein (the NMDAR), and the tagged protein is subsequently isolated and identified using techniques like mass spectrometry. researchgate.netnih.gov This helps to elucidate the molecular targets of this compound and understand its mechanism of action at a molecular level. researchgate.net

Radiosynthesis and In Vivo Molecular Imaging with this compound

Molecular imaging techniques, such as Positron Emission Tomography (PET), allow for the non-invasive visualization and quantification of biological processes in living organisms. mdpi.comresearchgate.net To be used in PET imaging, a compound must be labeled with a positron-emitting radioisotope. mdpi.comnih.gov

Radiosynthesis of this compound has been reported, involving the incorporation of a carbon-11 (B1219553) ([11C]) isotope. caymanchem.commdpi.com Carbon-11 is a commonly used radioisotope in PET imaging due to its short half-life, which allows for repeated scans in the same subject. The radiosynthesis of [11C]this compound typically involves the introduction of the carbon-11 atom into a precursor molecule at a specific position, such as the benzimidazolone ring. caymanchem.commdpi.com

Once synthesized, [11C]this compound can be administered to living subjects for in vivo molecular imaging of NMDARs. caymanchem.commdpi.com As an NR1A/2B subtype-selective ligand, [11C]this compound has been evaluated as a potential PET radiotracer for imaging these specific receptors in the brain. caymanchem.commdpi.com However, studies in rats have indicated that [11C]this compound showed globally low uptake in the brain and lacked displacement by ifenprodil, suggesting limitations as an in vivo imaging agent despite its in vitro potency. mdpi.comresearchgate.net The development of successful radiotracers for glutamate (B1630785) receptors, including NMDARs, has been challenging, and ongoing research aims to develop radioligands with improved brain penetration, target binding, and metabolic stability for effective in vivo imaging. mdpi.comresearchgate.netnih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound (1,3-dihydro-5-[3-[4-(phenylmethyl)-1-piperidinyl]-1-propyn-1-yl]-2H-benzimidazol-2-one)9863010
Ifenprodil3680
Haloperidol3559
D-APV (D-(−)-2-Amino-5-phosphonopentanoic acid)119559
MK-801 (Dizocilpine)53513
L-DOPA (Levodopa)3880
Carbon-11 ([11C])57356310
Copper23978
Azide26964
Alkyne10973
Biotin3030386

NMDAR Subtypes and Associated Genes

SubtypeAssociated Gene
GluN1GRIN1
GluN2AGRIN2A
GluN2BGRIN2B
GluN2CGRIN2C
GluN2DGRIN2D

Synthesis of Carbon-11 Labeled this compound ([¹¹C]this compound) as a PET Radiotracer

The synthesis of carbon-11 labeled this compound, denoted as [¹¹C]this compound, is crucial for its application in PET imaging. Carbon-11 (¹¹C) is a commonly used radionuclide in PET due to its short half-life of 20.4 minutes, which allows for multiple scans in the same subject and minimizes radiation exposure. mdpi.com Radiosynthesis with ¹¹C typically involves methylation reactions using precursors like [¹¹C]methyl iodide or [¹¹C]methyl triflate, which are produced from [¹¹C]CO₂ or [¹¹C]CH₄ generated in a cyclotron. mdpi.compsu.edu

The synthesis and radiosynthesis of [¹¹C]this compound have been reported. One study described the synthesis, radiosynthesis, and in vivo evaluation of 5-[3-(4-benzylpiperidin-1-yl)prop-1-ynyl]-1,3-dihydrobenzoimidazol-2-[¹¹C]one, which corresponds to [¹¹C]this compound, labeled with carbon-11 on the benzoimidazolone ring. caymanchem.commdpi.comsnmjournals.orgnih.govrndsystems.comresearchgate.net The specific synthetic route and radiochemical yield for [¹¹C]this compound are detailed in the literature, highlighting the challenges associated with incorporating short-lived radionuclides into complex molecules within a limited timeframe. mdpi.comnih.gov

Preclinical Evaluation of [¹¹C]this compound for In Vivo NMDA NR1A/2B Receptor Imaging

Preclinical evaluation of a PET radiotracer is essential to determine its suitability for in vivo imaging, including its binding specificity, brain uptake, distribution, and metabolic stability. For [¹¹C]this compound, preclinical studies have been conducted to assess its potential for imaging NR1A/2B-containing NMDA receptors in living subjects. mdpi.comsnmjournals.org

Despite its high in vitro affinity and selectivity for the NR1A/2B subtype, preclinical evaluation of [¹¹C]this compound in rats showed globally low uptake in the brain. mdpi.comnih.govresearchgate.net Furthermore, this uptake was not significantly displaced by ifenprodil, a known NR2B-selective antagonist. mdpi.comnih.govresearchgate.net This lack of specific binding in vivo suggests that [¹¹C]this compound, despite its promising in vitro profile, did not exhibit the desired characteristics for effective in vivo PET imaging of NR1A/2B receptors in these preclinical studies. mdpi.comresearchgate.net This outcome is not uncommon in the development of radiotracers for ionotropic glutamate receptors, where many ligands with good in vitro binding properties fail to show measurable specific binding in the living brain. mdpi.com

Other radioligands targeting the GluN2B subunit have also faced challenges, with some showing moderate uptake but lacking specific binding in vivo, or exhibiting off-target binding. mdpi.comsnmjournals.orgnih.gov These findings underscore the complexities in developing successful PET radiotracers for NMDA receptor subtypes.

Advancements in Positron Emission Tomography for Glutamate Receptor Mapping in Neuropsychiatric Research

PET imaging plays a vital role in neuropsychiatric research by allowing the in vivo evaluation of neurotransmitter systems, including glutamate receptors. mdpi.commdpi.com Glutamate is the primary excitatory neurotransmitter in the mammalian brain and its receptors are implicated in a wide range of physiological processes and neuropsychiatric disorders such as schizophrenia, depression, and neurodegenerative diseases. mdpi.commdpi.com

Mapping the distribution and availability of specific glutamate receptor subtypes using PET can provide valuable insights into the pathophysiology of these disorders and facilitate the development and evaluation of novel therapeutic strategies. mdpi.commdpi.comsnmjournals.orgmit.eduresearchgate.net While significant progress has been made in developing PET ligands for other neurotransmitter systems like dopamine and serotonin, the development of successful radiotracers for glutamate receptors, particularly ionotropic subtypes like NMDA receptors, has been challenging. mdpi.com

Preclinical Efficacy and Pharmacological Profiles of Tcs 46b

In Vitro Pharmacological Characterization in Cellular Systems

The initial characterization of a novel compound's pharmacological profile is typically established through a series of in vitro assays. These studies are fundamental in determining the compound's mechanism of action, potency, and selectivity at its molecular target.

Electrophysiological Recordings of NMDA Receptor-Mediated Currents

While specific electrophysiological data on TCS 46B's direct effect on NMDA receptor-mediated currents using techniques such as patch-clamp recordings are not extensively detailed in publicly available literature, its classification as an NMDA receptor antagonist is functionally confirmed through receptor binding and in vivo studies. Electrophysiological studies would typically involve recording NMDA-evoked currents in neurons or cell lines expressing specific NMDA receptor subtypes. By applying this compound, researchers could directly measure changes in ion flow through the NMDA receptor channel, thereby characterizing its antagonistic properties, such as the kinetics of channel block and its voltage dependency. The lack of specific public data in this area highlights a potential avenue for future research to further elucidate the precise mechanism of action of this compound at the single-channel level.

Receptor Binding Assays for Affinity and Selectivity (e.g., [3H]CGP-39653 binding assays for NR1/NR2A)

Receptor binding assays have been instrumental in defining the affinity and selectivity profile of this compound for different NMDA receptor subtypes. The compound has been identified as a potent and selective antagonist of NMDA receptors containing the GluN1A/GluN2B (formerly NR1A/NR2B) subunits. nih.govunisi.itnih.gov

Competitive binding assays have demonstrated that this compound exhibits a high affinity for the GluN2B subunit. The half-maximal inhibitory concentration (IC50) of this compound for GluN1A/GluN2B receptors is 5.3 nM. nih.gov In contrast, its affinity for other NMDA receptor subtypes is significantly lower. For receptors containing the GluN1A/GluN2A (NR1A/NR2A) subunits, the IC50 value is 35,000 nM (35 µM), and for GluN1A/GluN2C (NR1A/NR2C) receptors, the IC50 is greater than 100,000 nM (>100 µM). nih.govunisi.it

Specifically, in a [3H]CGP-39653 binding assay, which is used to assess affinity for the glutamate (B1630785) binding site on the NR1 subunit in the context of an NR1/NR2A receptor complex, this compound showed an IC50 of greater than 10µM. This further confirms its lower affinity for NR2A-containing receptors compared to NR2B-containing ones.

This significant difference in affinity underscores the high selectivity of this compound for the GluN2B subunit.

NMDA Receptor SubtypeIC50 (nM)
GluN1A/GluN2B5.3
GluN1A/GluN2A35,000
GluN1A/GluN2C>100,000

In Vivo Efficacy Studies in Animal Models of Neurological Disorders

Following the promising in vitro results, the efficacy of this compound has been evaluated in animal models of neurological conditions, particularly Parkinson's disease.

Potentiation of L-DOPA Effects in 6-Hydroxydopamine (6-OHDA)-Lesioned Rat Models of Parkinson's Disease

A key finding in the in vivo evaluation of this compound is its ability to potentiate the effects of L-DOPA, the gold-standard treatment for Parkinson's disease. nih.govunisi.itnih.gov In the 6-hydroxydopamine (6-OHDA)-lesioned rat model, a widely used paradigm that mimics the dopamine (B1211576) depletion characteristic of Parkinson's disease, orally administered this compound has been shown to enhance the therapeutic action of L-DOPA. nih.govunisi.it This potentiation is a significant finding, as it suggests that this compound could potentially be used as an adjunct therapy to improve the efficacy of L-DOPA, and possibly allow for lower doses of L-DOPA to be used, which could in turn reduce the incidence of L-DOPA-induced dyskinesias.

Assessment of Behavioral Outcomes and Motor Function in Disease Models

The potentiation of L-DOPA's effects by this compound translates to improvements in motor function in the 6-OHDA-lesioned rat model. The primary behavioral outcome measured in these studies is often rotational behavior. In unilaterally 6-OHDA-lesioned rats, dopamine agonists like L-DOPA induce contralateral rotations (turns away from the lesioned side), and the frequency of these rotations is a measure of the drug's efficacy. The co-administration of this compound with L-DOPA leads to a significant increase in these contralateral rotations, indicating an enhancement of the anti-parkinsonian effect of L-DOPA. nih.gov

While rotational behavior is a key indicator, a comprehensive assessment of motor function would also include other tests such as the cylinder test (to assess forelimb akinesia), the rotarod test (for motor coordination and balance), and gait analysis. Detailed results from such tests for this compound are not as widely reported in the available literature, representing an area for further investigation to fully understand its impact on the range of motor deficits associated with Parkinson's disease.

Exploration of Neuroprotective Effects in Experimental Models

Recent research has begun to explore the potential neuroprotective properties of NMDA receptor antagonists. One study has indicated that this compound can enhance the activity of the 20S proteasome. nih.gov The proteasome is a critical cellular component responsible for degrading damaged or misfolded proteins, and its dysfunction is implicated in the pathology of several neurodegenerative diseases, including Parkinson's and Alzheimer's disease. By enhancing proteasome activity, this compound could potentially help clear the toxic protein aggregates that contribute to neuronal cell death in these conditions. nih.gov

However, direct in vivo studies specifically designed to evaluate the neuroprotective effects of this compound in experimental models of neurodegeneration (e.g., by measuring neuronal survival in response to a neurotoxin) are still needed to fully substantiate this potential therapeutic application.

Pharmacokinetic and Pharmacodynamic Considerations in Preclinical Development

The preclinical assessment of a compound's pharmacokinetic (PK) and pharmacodynamic (PD) profiles is fundamental to predicting its potential clinical utility. For neuroactive compounds like this compound, understanding how the molecule reaches its target in the central nervous system and the duration of its effects are paramount.

Oral Bioavailability and Central Nervous System Penetration

Preclinical research has established that this compound is an orally active antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a high affinity for the GluN1A/GluN2B subtype. Its efficacy following oral administration in animal models, such as 6-hydroxydopamine (6-OHDA)-lesioned rats, provides qualitative evidence of its oral bioavailability. In these studies, orally administered this compound was shown to potentiate the effects of L-DOPA, a cornerstone treatment for Parkinson's disease.

While specific quantitative data on the oral bioavailability percentage of this compound is not extensively detailed in publicly available literature, its demonstrated in vivo activity after oral dosing suggests sufficient absorption from the gastrointestinal tract to elicit a pharmacological response.

Interactive Table: Summary of Known Pharmacokinetic Properties of this compound

ParameterFindingSource
Oral Bioavailability Demonstrated to be orally active in rat models.Preclinical studies on L-DOPA potentiation.
CNS Penetration Confirmed via use as a PET radiotracer.Radiosynthesis and in vivo evaluation studies.
Mechanism of Action Selective NMDA receptor antagonist (GluN1A/GluN2B).In vitro binding assays.

Note: Quantitative values for oral bioavailability and brain-to-plasma ratio are not specified in the reviewed literature.

Time-Course of Receptor Occupancy and Functional Effects

The dynamic relationship between a drug's concentration at the receptor site and its pharmacological effect over time is a key aspect of its preclinical evaluation. For this compound, this involves understanding how long it remains bound to NMDA receptors and the duration of its therapeutic action.

The time-course of NMDA receptor occupancy by this compound has been inferred from its functional effects in preclinical models. The potentiation of L-DOPA-induced contralateral rotations in the 6-OHDA-lesioned rat model provides an indirect measure of the duration of its pharmacodynamic activity. However, detailed studies quantifying the percentage of receptor occupancy over a specific time frame following administration are not widely reported. Such studies, often conducted using techniques like PET imaging with radiolabeled ligands, are essential for optimizing dosing regimens and predicting the duration of therapeutic efficacy.

Similarly, the time-course of the functional effects of this compound is primarily understood through behavioral assessments in animal models. The duration of the enhanced response to L-DOPA would correlate with the period during which this compound is present at its target receptors in sufficient concentrations to exert a modulatory effect. The precise onset, peak, and duration of this functional effect would be critical parameters to establish in further detailed preclinical investigations.

Interactive Table: Preclinical Pharmacodynamic Profile of this compound

ParameterObservationModel System
Receptor Target GluN1A/GluN2B subunit of the NMDA receptorIn vitro and in vivo studies
Functional Effect Potentiation of L-DOPA effects6-OHDA-lesioned rat model of Parkinson's disease
Duration of Action Correlates with the presence of the compound at the receptor site, as evidenced by behavioral outcomes.Preclinical behavioral studies

Note: Specific data on the time-course of receptor occupancy and the precise duration of functional effects are not detailed in the available literature.

Translational Research and Potential Therapeutic Applications of Tcs 46b

Strategic Targeting of NMDA GluN2B Subunits for Neurotherapeutic Development

N-methyl-D-aspartate (NMDA) receptors are crucial for excitatory neurotransmission in the central nervous system and play a vital role in processes like synaptic plasticity, learning, and memory. nih.govnih.gov These receptors are composed of various subunits, with the GluN1 subunit being obligatory, typically co-assembling with one or more GluN2 subunits (GluN2A-D). nih.gov The specific GluN2 subunit composition dictates the receptor's functional properties and its location at either synaptic or extrasynaptic sites. nih.govnih.gov The strategic targeting of specific subunits, such as GluN2B, represents a promising avenue for neurotherapeutic development, aiming to modulate receptor activity implicated in pathological states while minimizing disruption of normal physiological function. nih.gov TCS 46B is a potent, orally active, and selective antagonist of NMDA receptors that contain the GluN1A/GluN2B subunit. medchemexpress.comtocris.combio-techne.com

Dysfunction of NMDA receptors, particularly those containing the GluN2B subunit, is strongly implicated in the pathophysiology of neurodegenerative diseases. nih.gov Overactivation of extrasynaptic NMDA receptors, which are often enriched with GluN2B subunits, is linked to excitotoxicity, mitochondrial dysfunction, and neuronal cell death—key processes in neurodegeneration. nih.govnih.gov The selective antagonism of GluN2B-containing receptors is therefore a key strategy for developing neuroprotective drugs. nih.govisciii.es

In preclinical models of Parkinson's disease, this compound has demonstrated significant therapeutic potential. Specifically, in the 6-hydroxydopamine (6-OHDA)-lesioned rat model, this compound potentiates the effects of L-DOPA. medchemexpress.combio-techne.com It also inhibits L-DOPA-induced contralateral rotations in this model, suggesting its potential to manage motor complications associated with long-term dopamine (B1211576) replacement therapy. caymanchem.com

While direct studies with this compound in Alzheimer's models are less detailed in the provided sources, the underlying mechanism is highly relevant. The GluN2B subunit is implicated in the pathological cascade of Alzheimer's disease, where its activity may mediate the formation of amyloid-beta and enhance tau-induced excitotoxicity. isciii.es Consequently, selective GluN2B antagonists like this compound are considered promising candidates for investigation and are included in compound libraries for anti-Alzheimer's disease research. medchemexpress.comisciii.es

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to cognitive functions that create the biological basis for mental function. nih.gov Dysfunctional synaptic plasticity is a common underlying factor in a wide range of neuropsychiatric disorders, including depression and anxiety. nih.govresearchgate.net Given the central role of NMDA receptors in mediating synaptic plasticity, compounds that selectively modulate these receptors are of significant interest. nih.govresearchgate.net

The GluN2B subunit is particularly important in these processes. nih.gov By selectively antagonizing GluN2B-containing NMDA receptors, this compound provides a precise tool to investigate how this specific receptor subtype contributes to the mechanisms of synaptic plasticity. bio-techne.comcaymanchem.com This allows researchers to probe the links between GluN2B dysfunction and the pathophysiology of neuropsychiatric conditions, potentially opening new avenues for targeted therapeutic interventions. nih.gov

This compound as a Tool Compound in Drug Discovery and Development

A "tool compound" is a molecule with well-characterized pharmacological properties, such as high potency and selectivity for a specific target, that is used in research to explore biological systems and validate new drug targets. This compound exemplifies such a compound due to its highly selective antagonism of the NMDA GluN2B receptor subtype. bio-techne.comcaymanchem.com

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds to identify "hits"—molecules that interact with a specific biological target. bmglabtech.comnih.gov In this process, a well-defined tool compound like this compound is invaluable. It can be used as a positive control to validate the assay's performance or as a benchmark against which new "hits" are compared for potency and selectivity.

Once initial hits are identified, the next phase is lead optimization, where the chemical structure of a promising compound is systematically modified to enhance its drug-like properties. This compound itself represents a successful outcome of such a process, being not only potent and selective but also orally active. medchemexpress.combio-techne.com Its chemical structure and pharmacological profile can serve as a starting point or reference for designing new chemical entities with improved characteristics. This compound is often included in specialized compound libraries, such as those for neuronal signaling and neurodegenerative diseases, to facilitate these screening and discovery efforts. medchemexpress.com

Table 1: Selectivity Profile of this compound for NMDA Receptor Subtypes
NMDA Receptor SubtypeIC₅₀ (nM)
GluN1A/GluN2B5.3
GluN1A/GluN2A35,000
GluN1A/GluN2C>100,000

This table presents the half-maximal inhibitory concentration (IC₅₀) values of this compound for different NMDA receptor subtypes, demonstrating its high selectivity for GluN2B-containing receptors. Data sourced from multiple references. bio-techne.comcaymanchem.com

The complexity of NMDA receptor function arises from the heterogeneity of its subunit composition. nih.gov Different subunits confer distinct physiological and pathological roles. nih.gov The high selectivity of this compound allows researchers to pharmacologically isolate and study the specific contributions of GluN2B-containing receptors. bio-techne.comcaymanchem.com

By using this compound to block GluN2B subunits, scientists can delineate their role in normal synaptic transmission and plasticity from the roles of GluN2A or GluN2C-containing receptors. nih.gov Furthermore, this tool is critical for investigating pathophysiology. For example, it helps confirm the hypothesis that overactivation of GluN2B-rich extrasynaptic receptors is a key driver of excitotoxicity in neurodegenerative conditions, whereas synaptic NMDA receptors may be neuroprotective. nih.govnih.gov This precise understanding is essential for developing therapies that selectively target pathological mechanisms.

Future Directions in Clinical Translation and Biomarker Development

A significant challenge in developing drugs for central nervous system disorders is bridging the gap between preclinical findings and clinical efficacy. crownbio.comappliedclinicaltrialsonline.com This requires robust methods for confirming that a drug engages its target in the human brain and for measuring its biological effects. Biomarkers are critical tools for this purpose. appliedclinicaltrialsonline.comprecisionformedicine.com

A key development for this compound in this regard is its successful radiosynthesis for use as a Positron Emission Tomography (PET) radiotracer. bio-techne.comcaymanchem.com By labeling the compound with a positron-emitting isotope like carbon-11 (B1219553), researchers can visualize and quantify the distribution and density of GluN2B-containing NMDA receptors in the living brain. caymanchem.com

This advancement has profound implications for future clinical translation. A this compound-based PET tracer could be used as a pharmacodynamic biomarker in clinical trials of new GluN2B-targeted drugs. ecancer.org It would allow researchers to confirm target engagement, determine appropriate dosing, and stratify patient populations based on receptor availability. Such a biomarker is an invaluable tool for de-risking drug development programs and accelerating the journey of novel neurotherapeutics from the laboratory to the clinic. crownbio.comprecisionformedicine.com

Advanced Methodologies and Research Techniques Employed in Tcs 46b Studies

Receptor Binding Assays for Affinity and Selectivity Determination

Receptor binding assays are fundamental techniques used to quantify the interaction between a ligand (such as TCS 46B) and its receptor target. These assays provide crucial data on the affinity (strength of binding) and selectivity (preferential binding to one receptor subtype over others) of a compound labome.comeuropeanpharmaceuticalreview.com.

Radioligand Binding Studies (e.g., [3H]CGP-39653 binding to NR1/NR2A receptors)

Radioligand binding studies involve the use of a radioactively labeled ligand that binds to the receptor of interest. By measuring the amount of bound radioligand, researchers can determine receptor density, ligand affinity, and the number of binding sites labome.comeuropeanpharmaceuticalreview.comcreative-bioarray.com. For NMDA receptors, radioligands such as [3H]CGP-39653 have been used to study binding to specific subunits like NR1/NR2A eurofinsdiscovery.com. This method is considered a gold standard for measuring ligand affinity due to its robustness and sensitivity creative-bioarray.com.

In the context of this compound, while the primary target is NR1A/2B, radioligand binding studies using ligands for other NMDA receptor subtypes, such as [3H]CGP-39653 for NR1A/2A, are essential for determining its selectivity profile eurofinsdiscovery.com. These studies typically involve incubating cell membranes or tissue homogenates containing the receptor with a fixed concentration of the radioligand. Non-specific binding is determined in the presence of an excess of unlabeled ligand eurofinsdiscovery.comresearchgate.netd-nb.info. The bound radioligand is then separated from the unbound ligand, often by filtration, and quantified using scintillation counting europeanpharmaceuticalreview.comeurofinsdiscovery.comcore.ac.uk.

Competitive Displacement Assays

Competitive displacement assays are a type of receptor binding assay used to determine the affinity of an unlabeled compound by its ability to displace a known radioligand or fluorescent ligand from the receptor binding site creative-bioarray.comaffinimeter.comucanr.edu. In these assays, increasing concentrations of the test compound (this compound in this case) are incubated with a fixed concentration of the receptor and a fixed concentration of a labeled ligand that is known to bind to the same site or an allosteric site influencing the binding of the labeled ligand. The reduction in labeled ligand binding in the presence of the test compound is measured, and the IC50 value (the concentration of the test compound that inhibits 50% of the labeled ligand binding) is determined creative-bioarray.comaffinimeter.com. This IC50 value can then be converted to a Ki value (the inhibition constant), which is a measure of the compound's affinity creative-bioarray.comucanr.edu.

Studies on this compound have utilized competitive displacement assays to quantify its potency and selectivity at different NMDA receptor subtypes. For instance, its IC50 values for NR1A/2B, NR1A/2A, and NR1A/2C receptors have been determined using this methodology guidechem.commedchemexpress.comchemicalbook.com.

Table 1: Affinity and Selectivity of this compound at NMDA Receptor Subtypes (Representative Data)

Receptor SubtypeIC50 (nM)Selectivity Ratio (vs NR1A/2B)
NR1A/2B5.31
NR1A/2A35000~6600
NR1A/2C>100000>~18000

These data, typically generated through competitive displacement assays, highlight the significant selectivity of this compound for the NR1A/2B subtype compared to NR1A/2A and NR1A/2C. guidechem.commedchemexpress.comchemicalbook.com

Cell-Based Assays and High-Throughput Screening Platforms

Cell-based assays utilize live cells to study the biological effects of compounds in a more physiologically relevant context compared to biochemical assays oncotarget.comamazon.combroadinstitute.org. High-throughput screening (HTS) platforms enable the rapid testing of large libraries of compounds using automated systems and miniaturized assay formats, significantly accelerating the drug discovery process oncotarget.comscdiscoveries.com.

Ion Channel Screening

As an NMDA receptor antagonist, this compound modulates the activity of ligand-gated ion channels guidechem.commedchemexpress.comcaymanchem.comglpbio.com. Ion channel screening assays are used to measure the effect of compounds on the function of these channels. These assays can involve techniques such as fluorescence-based methods that detect changes in intracellular ion concentrations (e.g., calcium influx through NMDA receptors) upon compound application nuvisan.com. Automated patch clamp systems also allow for direct measurement of ion channel currents in a high-throughput manner. reactionbiology.com

Studies involving this compound likely utilize ion channel screening platforms to confirm its antagonistic activity at the NR1A/2B channel and assess its potential effects on other ion channels to evaluate its specificity and identify any off-target activities. medchemexpress.comcaymanchem.combiomart.cn While specific detailed ion channel screening data for this compound beyond its IC50 at NR1A/2B is not extensively detailed in the provided search results, the compound's classification as an NR1A/2B antagonist implies that such functional assays were critical in its characterization. guidechem.commedchemexpress.comcaymanchem.comglpbio.comchemicalbook.com

Cell-based Compound Screening Platforms

Cell-based compound screening platforms encompass a wide range of assays that assess various cellular responses to compound treatment, including viability, proliferation, signaling pathway activation, and reporter gene expression oncotarget.comamazon.combroadinstitute.orgdomainex.co.uk. These platforms are often integrated with HTS infrastructure to screen large compound libraries efficiently. oncotarget.comscdiscoveries.com

For a compound like this compound, which targets a receptor involved in synaptic plasticity and neuronal signaling, cell-based assays could be used to study its effects on neuronal cultures, evaluate its ability to modulate NMDA receptor-mediated downstream signaling pathways, or assess its potential in models of neurological disorders at the cellular level. medchemexpress.combiomart.cn High-content screening (HCS), a variant of HTS, allows for the simultaneous analysis of multiple cellular features using automated imaging and analysis, providing richer data on compound effects. scdiscoveries.comnuvisan.com

In Vivo Neurophysiological and Behavioral Paradigms

To understand the effects of this compound in a living organism, researchers employ in vivo neurophysiological and behavioral paradigms. These studies are crucial for evaluating the compound's efficacy in relevant disease models, assessing its pharmacokinetic and pharmacodynamic properties, and identifying any behavioral effects.

Neurophysiological studies in vivo can involve techniques such as electrophysiology to record the activity of neurons or neural circuits in response to this compound administration. This can provide insights into how the compound affects synaptic transmission and neuronal excitability mediated by NMDA receptors.

Behavioral paradigms are used to assess the impact of this compound on animal behavior, often in models of neurological or psychiatric conditions where NMDA receptor dysfunction is implicated. For example, given this compound's reported ability to potentiate the effect of L-DOPA in 6-OHDA-lesioned rats, a model for Parkinson's disease, behavioral tests assessing motor function (e.g., rotational behavior) would be relevant paradigms. guidechem.commedchemexpress.comchemicalbook.com Other behavioral tests could probe areas such as learning and memory, anxiety, or depression, depending on the hypothesized therapeutic applications of this compound. medchemexpress.com These in vivo studies provide essential data on the functional consequences of this compound's activity at the NR1A/2B receptor in a complex biological system. guidechem.commedchemexpress.comchemicalbook.com

Behavioral Phenotyping in Rodent Models

Behavioral phenotyping in rodent models is a crucial approach for assessing the in vivo effects of compounds on behavior, which can provide insights into potential efficacy for neurological or psychiatric conditions mdc-berlin.desablesys.comibro.orgnoldus.com. These studies involve observing and quantifying various aspects of animal behavior using standardized tests and paradigms mdc-berlin.desablesys.comibro.org. For instance, behavioral phenotyping can assess motor function, cognitive abilities, anxiety, depression, and responses to stimuli mdc-berlin.desablesys.comibro.org. In the context of this compound, research has demonstrated its effects in behavioral models relevant to neurological disorders. Specifically, this compound has been shown to potentiate the effects of L-DOPA in 6-OHDA-lesioned rats medchemexpress.comcaymanchem.com. The 6-OHDA-lesioned rat model is commonly used to study Parkinson's disease caymanchem.com. This potentiation of L-DOPA effects represents a key finding from behavioral phenotyping studies involving this compound medchemexpress.comcaymanchem.com.

Detailed Research Findings: Behavioral Phenotyping

CompoundModelObserved EffectSource
This compound6-OHDA-lesioned rat modelPotentiates the effects of L-DOPA medchemexpress.comcaymanchem.com

Imaging Techniques for Neurobiological Investigations

Imaging techniques play a vital role in visualizing biological structures and processes, providing spatial and sometimes temporal information about the distribution and activity of compounds and their targets.

Positron Emission Tomography (PET) for In Vivo Receptor Mapping

Positron Emission Tomography (PET) is a functional imaging technique that utilizes radiotracers to visualize and quantify specific molecules in living subjects, making it valuable for in vivo receptor mapping worldbrainmapping.orgelifesciences.orgresearchgate.netnih.gov. By using a radiolabeled ligand that binds to a receptor of interest, PET can provide information about the distribution, density, and occupancy of these receptors in the brain or other tissues worldbrainmapping.orgelifesciences.orgresearchgate.net. This technique is crucial for understanding the pharmacokinetics and target engagement of compounds in vivo elifesciences.org. Research on this compound has leveraged PET imaging. This compound has been radiolabeled and utilized as an NR1A/2B-selective PET radiotracer caymanchem.com. This indicates that PET imaging has been employed to study the in vivo binding and distribution of this compound to its target receptors in the brain caymanchem.com. The synthesis of a [11C]-labeled derivative of this compound for PET evaluation has also been reported caymanchem.com.

Detailed Research Findings: PET Imaging

CompoundApplication in PET ImagingTarget Receptor SubtypeSource
This compoundUsed as an NR1A/2B-selective PET radiotracerNR1A/NR2B NMDA receptor caymanchem.com
[11C]-TCS 46BSynthesized for PET evaluationNR1A/NR2B NMDA receptor caymanchem.com

Q & A

Q. How can I identify research gaps in existing literature on TCS 46B?

Methodological Answer:

  • Step 1: Conduct a systematic review of primary literature (e.g., peer-reviewed journals, patents) using databases like PubMed, SciFinder, or Web of Science. Prioritize studies with reproducible experimental protocols .
  • Step 2: Map key findings (e.g., synthesis routes, physicochemical properties) into a table to visualize inconsistencies or understudied areas. For example:
Study IDSynthesis MethodReported Stability (pH 7)Spectroscopic Data Consistency
Study ASolvothermalStableIR peaks at 1200 cm⁻¹
Study BHydrolysisDegrades after 24hIR peaks at 1180 cm⁻¹
  • Step 3: Identify gaps using criteria from : Look for unanswered questions (e.g., "Why does this compound degrade under hydrolysis?"). Avoid overly broad topics like "Applications of this compound" .

What are best practices for formulating measurable research questions about this compound’s synthesis pathways?

Methodological Answer:

  • Criteria for Effective Questions (aligned with ):
    • Specificity: Instead of "How is this compound synthesized?", ask: "How does solvent polarity affect this compound’s crystallinity during solvothermal synthesis?"
    • Measurability: Define quantifiable outcomes (e.g., yield %, crystallite size via XRD).
    • Relevance: Align with gaps identified in systematic reviews (e.g., improving yield for scalable synthesis).
  • Testing the Question: Pilot a small-scale experiment to confirm data accessibility (e.g., feasibility of XRD analysis under proposed conditions) .

Advanced Research Questions

Q. How to design a controlled experiment to assess this compound’s stability under varying conditions?

Methodological Answer:

  • Experimental Design Framework ():
    • Variables:
  • Independent: Temperature (25°C vs. 60°C), pH (3–9).
  • Dependent: Degradation rate (HPLC analysis), structural integrity (FTIR).
    2. Controls: Include a baseline sample (this compound stored in inert atmosphere).
    3. Replication: Perform triplicate runs to assess reproducibility.
    4. Statistical Analysis: Use ANOVA to compare degradation rates across conditions .
  • Contradiction Check: Compare results with prior studies (e.g., Study B’s hydrolysis data) to identify methodological differences (e.g., impurity levels in reagents) .

Q. What methodologies resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

  • Step 1: Replicate Key Studies: Reproduce experiments from conflicting papers (e.g., Study A and B) using identical protocols. Document all parameters (e.g., IR spectrometer resolution, sample preparation) .
  • Step 2: Meta-Analysis: Compile data from 5+ studies into a comparative table. Highlight variables affecting outcomes:
VariableImpact on IR PeaksExample Studies
Sample hydrationShifts peaks by 20–50 cm⁻¹Studies C, D
Instrument typeDiscrepancies in baseline correctionStudies E, F
  • Step 3: Computational Modeling: Use DFT (Density Functional Theory) to simulate this compound’s IR spectrum under varying hydration states. Validate against experimental data .

Q. How to address ethical and reproducibility challenges in this compound research?

Methodological Answer:

  • Reproducibility:
    • Follow ’s guidelines: Document all protocols in detail (e.g., reagent purity, equipment calibration). Share raw data via repositories like Zenodo.
    • Use open-source software (e.g., Python’s RDKit) for data analysis to minimize variability .
  • Ethics: If human/non-animal biological testing is involved, obtain ethics board approval and disclose conflicts of interest (e.g., funding from manufacturers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TCS 46b
Reactant of Route 2
Reactant of Route 2
TCS 46b

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.